molecular formula C5H7N3O B2472821 4-Amino-2-methylpyridazin-3(2H)-one CAS No. 13563-36-5

4-Amino-2-methylpyridazin-3(2H)-one

Cat. No.: B2472821
CAS No.: 13563-36-5
M. Wt: 125.131
InChI Key: IYGZSLRPKFUJMR-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group at the fourth position, a methyl group at the second position, and a keto group at the third position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylpyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. For instance, the reaction of 2-methyl-3-oxobutanoic acid with hydrazine hydrate under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-Amino-2-methylpyridazin-3-ol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-Amino-2-methylpyridazin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylpyridine: Similar structure but lacks the keto group.

    2-Methylpyridazin-3(2H)-one: Similar structure but lacks the amino group.

    4-Amino-3-methylpyridazin-6(2H)-one: Similar structure but with different substitution patterns.

Uniqueness

4-Amino-2-methylpyridazin-3(2H)-one is unique due to the presence of both an amino group and a keto group on the pyridazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGZSLRPKFUJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13563-36-5
Record name 4-amino-2-methyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At 80° C., 240.8 g (1.38 mol) of 5-chloro-4-methoxy-1-methyl-6-pyridazone was added in portions to 1930 ml of hydrazine hydrate in such a manner that the temperature remained at 80° C. without further heating. After cooling, the precipitate was filtered off, washed and dried. There was obtained 112.8 g (65.3%) of 5-amino-1-methyl-6-pyridazone of melting point 191°-192° C.
Quantity
240.8 g
Type
reactant
Reaction Step One
Quantity
1930 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

9.14 g (52 mmoles) of intermediate 4b are placed in mL hydrazine monohydrate. The reaction medium is agitated for 3 h at 80° C. then diluted in 100 mL water and extracted with CH2Cl2 then with AcOEt. After drying over Na2SO4, the organic phases are evaporated and the residue obtained is purified by silica gel flash chromatography (CH2Cl2—AcOEt, gradient 100:0 to 0:100 over 50 min). 4.17 g of intermediate 4c are thus obtained in the form of an orange-like solid (yield 63%). TLC silica 60 F 254 Merck, CH2Cl2—AcOEt: 50:50, Rf=0.16.
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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